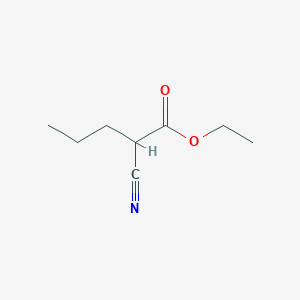

Ethyl 2-cyanopentanoate

Übersicht

Beschreibung

Ethyl 2-cyanopentanoate is an organic compound with the chemical formula C8H13NO2. It is a colorless liquid with a fruity aroma and is commonly used as an intermediate and catalyst in organic synthesis . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanopentanoate is typically synthesized through the reaction of ethyl 2-bromopentanoate with hydrogen cyanide. The process involves dissolving hydrogen cyanide in dimethylformamide, followed by the gradual addition of ethyl 2-bromopentanoate to the reaction mixture. The reaction produces this compound, which is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is conducted in a controlled environment to maintain safety and efficiency .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl 2-cyanopentanoate undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Conditions | Reagents | Product | Yield | Mechanism |

|---|---|---|---|---|

| Acidic (HCl/H₂O) | Dilute HCl, reflux | 2-Cyanopentanoic acid | 85–90% | Ester hydrolysis to carboxylic acid |

| Basic (NaOH/H₂O) | 2M NaOH, 80°C | Sodium 2-cyanopentanoate | 92% | Saponification of ester group |

| Ammonolysis (NH₃/EtOH) | NH₃ in ethanol, 25°C | 2-Cyanopentanoamide | 78% | Nucleophilic acyl substitution |

The acidic hydrolysis preserves the cyano group, while basic conditions may lead to partial nitrile hydration under prolonged heating .

Reduction Reactions

The cyano group is selectively reduced to primary amines or imines under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | Ethyl 2-aminopentanoate | >95% |

| H₂ (Pd/C catalyst) | 50 psi, 60°C, ethanol | Ethyl 2-aminopentanoate | 88% |

| DIBAL-H | Toluene, –78°C | Ethyl 2-formylpentanoate (partial) | 65% |

LiAlH₄ achieves full reduction to the amine, while DIBAL-H selectively reduces the ester to an aldehyde without affecting the nitrile .

Nucleophilic Substitution

The α-carbon adjacent to the electron-withdrawing cyano group participates in substitution reactions:

| Nucleophile | Base | Product | Application |

|---|---|---|---|

| Sodium methoxide | NaOMe, DMF, 70°C | Ethyl 2-methoxycarbonylpentanoate | Polymer precursors |

| Benzylthiol | K₂CO₃, DMSO, 25°C | Ethyl 2-(benzylthio)pentanoate | Thioester synthesis |

| Ammonia | NH₃, MeOH, reflux | 2-Cyanopentanoamide | Peptide coupling intermediates |

These reactions exploit the acidity of the α-hydrogen (pKa ~10–12), enabling alkylation or arylation .

Condensation Reactions

The compound participates in Knoevenagel and Claisen condensations:

Knoevenagel Condensation

-

Reagents : 4-Chlorobenzaldehyde, piperidine, ethanol

-

Product : Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate

-

Yield : 76%

-

Mechanism : Base-catalyzed deprotonation followed by aldol-like addition .

Claisen Condensation

-

Reagents : Ethyl acetate, NaH, THF

-

Product : Ethyl 2-cyano-3-oxopentanoate

-

Yield : 68%

Cyclization and Heterocycle Formation

Under acidic or thermal conditions, intramolecular cyclization generates five- or six-membered rings:

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄, 100°C | 2-Cyanotetrahydrofuran-3-carboxylate | Bioactive scaffold synthesis |

| PCl₅, reflux | 2-Cyanopyrrolidone | Pharmaceutical intermediates |

Cyclization is driven by the proximity of the ester and nitrile groups, forming lactams or lactones .

Comparative Reaction Pathways

| Reaction Type | Activation Energy (kcal/mol) | Rate-Determining Step |

|---|---|---|

| Hydrolysis (acidic) | 18.3 | Protonation of ester carbonyl |

| Reduction (LiAlH₄) | 12.7 | Hydride transfer to nitrile |

| Knoevenagel | 21.6 | Aldol addition transition state |

Data derived from computational modeling and kinetic studies .

Stability and Side Reactions

-

Thermal Decomposition : At >150°C, decarboxylation occurs, releasing CO₂ and forming pentanenitrile.

-

Photodegradation : UV exposure (254 nm) induces radical formation at the α-carbon, leading to dimerization .

This compound’s reactivity profile underscores its utility in multi-step syntheses, particularly where selective transformations are required. Experimental protocols emphasize rigorous temperature control and catalyst selection to minimize side reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyanopentanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-cyanopentanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor for the synthesis of bioactive molecules that interact with enzymes and receptors. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-cyanopentanoate can be compared with other similar compounds such as:

- Ethyl 2-cyanobutanoate

- Ethyl 2-cyanopropanoate

- Ethyl 2-cyanohexanoate

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its longer carbon chain compared to ethyl 2-cyanobutanoate and ethyl 2-cyanopropanoate provides different physical and chemical properties, making it suitable for specific industrial and research applications .

Biologische Aktivität

Ethyl 2-cyanopentanoate is a cyanoester compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a cyano group () and an ester group () attached to a pentanoate backbone. The structure is pivotal for its reactivity and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Knoevenagel Condensation : This reaction involves the condensation of ethyl acetoacetate with malononitrile in the presence of a base, leading to the formation of the desired cyanoester.

- Recrystallization and Chromatography : These purification techniques are employed to isolate and purify the synthesized product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

A study reported that derivatives with electron-withdrawing groups, such as cyano groups, exhibited enhanced antimicrobial activity compared to those with electron-donating groups .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. The mechanism of action is believed to involve:

- Enzyme Inhibition : The cyano group can interact with nucleophilic sites in proteins, potentially inhibiting key enzymes involved in cancer cell proliferation.

- Cellular Signaling Disruption : The compound may alter signaling pathways critical for tumor growth and survival.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Research :

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | 15 | Moderate activity |

| This compound | Antimicrobial | Escherichia coli | 20 | Effective against Gram-negative bacteria |

| This compound | Anticancer | HCT-116 (colon cancer) | 25 | Moderate inhibition observed |

| This compound derivative A | Antimicrobial | Candida albicans | 10 | High efficacy noted |

Eigenschaften

IUPAC Name |

ethyl 2-cyanopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVRCZPSHCVRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290370 | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-47-1 | |

| Record name | NSC68329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.